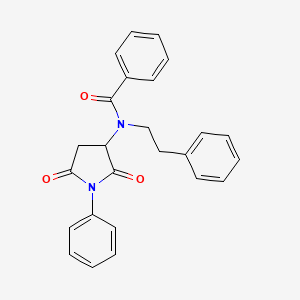
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. Binding of this compound to the sigma-1 receptor has been shown to alter the receptor's conformation, leading to changes in downstream signaling pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor and enzyme activity, this compound has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. This compound has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the receptor's function and for developing new drugs that target the receptor. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental protocols.
将来の方向性
There are several future directions for research involving N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide. One area of interest is the development of new drugs that target the sigma-1 receptor. This compound has been shown to be a valuable tool for identifying new drug candidates, and further research may lead to the development of more effective and selective drugs. Another area of interest is the study of this compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for further research into the mechanism of action of this compound, which may lead to a better understanding of the sigma-1 receptor and its role in physiological processes.
合成法
The synthesis of N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide involves a multistep process that begins with the reaction of 2-phenylethylamine with benzoyl chloride to form N-benzoyl-2-phenylethylamine. This intermediate is then reacted with pyrrolidine-2,5-dione to yield this compound. The purity of the final product is typically confirmed using techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide has been shown to have a range of potential scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying the function of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of physiological processes, including pain, addiction, and depression. This compound has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying the receptor's function.
特性
IUPAC Name |
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-23-18-22(25(30)27(23)21-14-8-3-9-15-21)26(17-16-19-10-4-1-5-11-19)24(29)20-12-6-2-7-13-20/h1-15,22H,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMMZAGNHDWAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010399.png)
![methyl 4-[3-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5010403.png)
![5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5010407.png)
![N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5010410.png)
![2-methoxy-4-methyl-1-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5010415.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azocane](/img/structure/B5010424.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5010430.png)
![((2S)-1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5010438.png)
![5-[(4-isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010441.png)
![7-amino-2-bromo-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5010451.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B5010452.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-methylacetamide](/img/structure/B5010476.png)
![4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5010482.png)